3-(4-Methoxyphenyl)-5-methyl-4-isoxazolecarbonyl chloride
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Overview
Description
3-(4-Methoxyphenyl)-5-methyl-4-isoxazolecarbonyl chloride is an organic compound that belongs to the class of isoxazole derivatives. This compound is characterized by the presence of a methoxyphenyl group, a methyl group, and a carbonyl chloride group attached to an isoxazole ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-5-methyl-4-isoxazolecarbonyl chloride typically involves the reaction of 3-(4-Methoxyphenyl)-5-methyl-4-isoxazolecarboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to a carbonyl chloride group. The reaction can be represented as follows:
3-(4-Methoxyphenyl)-5-methyl-4-isoxazolecarboxylic acid+SOCl2→3-(4-Methoxyphenyl)-5-methyl-4-isoxazolecarbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-5-methyl-4-isoxazolecarbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form 3-(4-Methoxyphenyl)-5-methyl-4-isoxazolecarboxylic acid.
Reduction: The carbonyl chloride group can be reduced to an aldehyde or alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Amines: Used in substitution reactions to form amides.
Alcohols: Used in substitution reactions to form esters.
Thiols: Used in substitution reactions to form thioesters.
Water or Aqueous Base: Used in hydrolysis reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
3-(4-Methoxyphenyl)-5-methyl-4-isoxazolecarboxylic acid: Formed from hydrolysis.
Scientific Research Applications
3-(4-Methoxyphenyl)-5-methyl-4-isoxazolecarbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-5-methyl-4-isoxazolecarbonyl chloride involves its reactivity as an electrophile due to the presence of the carbonyl chloride group. This group can react with nucleophiles, leading to the formation of various derivatives. The compound may also interact with biological targets, such as enzymes and receptors, through covalent modification or non-covalent interactions, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-5-methyl-4-isoxazolecarboxylic acid: The precursor to 3-(4-Methoxyphenyl)-5-methyl-4-isoxazolecarbonyl chloride.
4-Methoxybenzoyl chloride: A structurally similar compound with a benzoyl chloride group instead of an isoxazole ring.
5-Methylisoxazole-4-carboxylic acid chloride: A compound with a similar isoxazole ring structure but different substituents.
Uniqueness
This compound is unique due to the combination of its methoxyphenyl group, methyl group, and carbonyl chloride group attached to an isoxazole ring. This unique structure imparts specific reactivity and properties, making it valuable in various chemical and biological applications.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-7-10(12(13)15)11(14-17-7)8-3-5-9(16-2)6-4-8/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FABGSPUDPOKWCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)OC)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381540 |
Source
|
Record name | 3-(4-methoxyphenyl)-5-methyl-4-isoxazolecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
465514-03-8 |
Source
|
Record name | 3-(4-methoxyphenyl)-5-methyl-4-isoxazolecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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